The synthesis of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid typically involves several steps:
Specific methodologies may vary depending on the desired purity and yield .
The molecular structure of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid can be represented using various chemical notation systems:
COC1=C(OC)C=C(CCC(O)=O)C=C1
LHHKQWQTBCTDQM-UHFFFAOYSA-N
The compound has an average molecular weight of approximately 210.2265 g/mol and features a solid state at room temperature. The structure includes a carboxylic acid functional group, which imparts acidic properties to the molecule .
3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions are fundamental in organic synthesis for creating more complex molecules from simpler precursors .
While specific biological mechanisms for 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid are not well-documented due to its experimental status, compounds with similar structures often interact with biological systems through:
Further research is needed to elucidate precise mechanisms of action for this compound in biological contexts .
The physical and chemical properties of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid include:
These properties indicate moderate hydrophilicity due to the presence of the carboxylic acid group while also allowing for lipophilic interactions due to the aromatic dimethoxyphenyl group .
Although not widely recognized in clinical applications, 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid serves as a valuable building block in organic synthesis. Its structural features make it useful for:
Research into its efficacy and safety profiles could pave the way for future applications in medicinal chemistry .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2